4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide
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Overview
Description
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics . The presence of bromine and iodine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives, such as 2,5-dibromothiophene.
Coupling Reactions:
Chemical Reactions Analysis
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Scientific Research Applications
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: Its unique electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices.
Mechanism of Action
The mechanism of action of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives:
Properties
Molecular Formula |
C11H6Br2INOS |
---|---|
Molecular Weight |
486.95 g/mol |
IUPAC Name |
4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H6Br2INOS/c12-8-5-9(17-10(8)13)11(16)15-7-3-1-2-6(14)4-7/h1-5H,(H,15,16) |
InChI Key |
UNQLXFZKAJVFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
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